2-Methyl-4-(thian-4-yloxy)pyrimidine
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Overview
Description
2-Methyl-4-(thian-4-yloxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-Methyl-4-(thian-4-yloxy)pyrimidine may interact with its targets to modulate their activities, leading to its observed effects.
Biochemical Pathways
Pyrimidine derivatives are known to affect the activities of inflammatory mediators , suggesting that this compound may influence pathways related to inflammation and immune response.
Result of Action
Given the known effects of pyrimidine derivatives on inflammatory mediators , it can be inferred that this compound may have anti-inflammatory effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thian-4-yloxy)pyrimidine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichloropyrimidine with 4-hydroxythiane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(thian-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thian-4-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(thian-4-yloxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(thian-4-yloxy)pyrimidine: Unique due to the presence of the thian-4-yloxy group.
2-Methyl-4-(thian-2-yloxy)pyrimidine: Similar structure but with a different position of the thian group.
2-Methyl-4-(thian-3-yloxy)pyrimidine: Another isomer with the thian group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thian-4-yloxy group can impart distinct properties compared to other isomers and derivatives.
Biological Activity
2-Methyl-4-(thian-4-yloxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 2201995-87-9
The compound features a pyrimidine ring substituted with a thian-4-yloxy group, which may influence its biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, which could lead to therapeutic effects in conditions like cancer and infectious diseases.
- Receptor Modulation: It may interact with specific receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. For instance:
- Antibacterial Activity: Compounds similar to this compound have been evaluated for their effectiveness against Gram-positive bacteria. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Example A | 0.25 | S. aureus |
Example B | 1.0 | S. pneumoniae |
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties:
- In vitro Studies: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant activity. For example, compounds derived from pyrimidines have shown IC50 values in the nanomolar range against breast and lung cancer cells .
Cell Line | IC50 (nM) | Compound |
---|---|---|
MCF-7 (Breast) | 50 | Example C |
A549 (Lung) | 75 | Example D |
Study on Antimycobacterial Activity
A study focused on thiopyrazolo[3,4-d]pyrimidines reported significant anti-mycobacterial activity, with MICs down to 2 µg/mL. This suggests that similar structural compounds like this compound could also possess noteworthy activity against Mycobacterium tuberculosis .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with enzymes critical for cell survival and proliferation, indicating its promise as a therapeutic agent .
Properties
IUPAC Name |
2-methyl-4-(thian-4-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-11-5-2-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLXEPSZGHOOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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